molecular formula C16H15BrClN3O2 B3420894 N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride CAS No. 205195-07-9

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Cat. No.: B3420894
CAS No.: 205195-07-9
M. Wt: 396.7 g/mol
InChI Key: ZJOKWAWPAPMNIM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. The presence of the bromophenyl and dimethoxy groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable aromatic precursor to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amine group.

    Cyclization: The formation of the quinazoline ring system through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. Automation and scale-up of the synthesis process can be achieved using continuous flow reactors and other advanced technologies.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) kinase activity.

    Biological Studies: The compound is used in biological assays to investigate its effects on cell proliferation and apoptosis.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as EGFR. By binding to the ATP-binding domain of EGFR, the compound inhibits its kinase activity, leading to the suppression of downstream signaling pathways involved in cell growth and survival. This inhibition can result in the induction of apoptosis and the inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative that targets EGFR.

    Erlotinib: A similar compound with a different substitution pattern on the quinazoline ring.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives. Its bromophenyl group and dimethoxy substitutions contribute to its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKWAWPAPMNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171414
Record name PD-153035 hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-45-4, 205195-07-9
Record name 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-153035 hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-153035 hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 153035 Hydrochloride
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Record name PD-153035 HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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